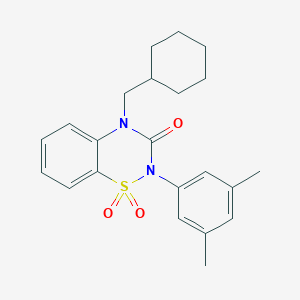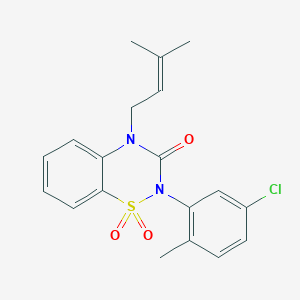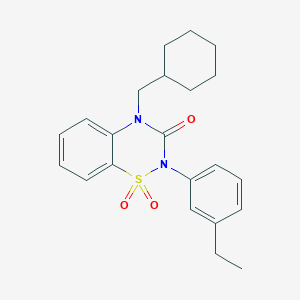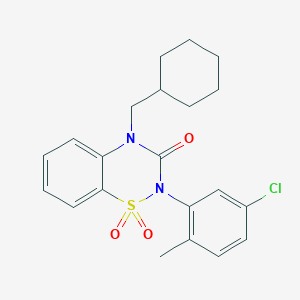![molecular formula C14H20N4O3 B6456061 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549031-99-2](/img/structure/B6456061.png)
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, stability, etc .Mécanisme D'action
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid acts as an inhibitor of several enzymes, including proteases, kinases, and DNA-binding proteins. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. It also binds to DNA-binding proteins and prevents them from binding to DNA.
Biochemical and Physiological Effects
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacteria, fungi, and other microorganisms. It has also been found to have anti-inflammatory and anti-tumor effects. In addition, 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid has been found to have an antioxidant effect, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid is a versatile compound that can be used in many lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. However, it is also relatively expensive, and it is not soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are many potential future directions for 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid. It could be used in the development of new drugs and therapies, as well as in the development of new compounds for use in medical research. It could also be used in the development of new enzymes and DNA-binding proteins. In addition, it could be used in the synthesis of new peptides and other compounds for use in medical research. Finally, it could be used in the development of new analytical techniques for use in medical research.
Méthodes De Synthèse
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid is synthesized in a two-step reaction from 2-methylpropyl-azetidine-3-carbamate and bromoacetyl chloride. In the first step, the 2-methylpropyl-azetidine-3-carbamate is treated with bromoacetyl chloride to form the corresponding bromoacetyl derivative. In the second step, the bromoacetyl derivative is treated with sodium hydroxide to form 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid.
Applications De Recherche Scientifique
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid has been used in many scientific research applications. It has been used as a starting material in the synthesis of various biologically active compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various DNA-binding proteins and enzymes, such as DNA-binding proteins, proteases, and kinases. 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamidee-2-carboxylic acid has also been used in the synthesis of various peptides, such as peptide hormones and peptide antibiotics.
Safety and Hazards
Propriétés
IUPAC Name |
4-[1-(2-methylpropylcarbamoyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9(2)6-17-14(20)18-7-11(8-18)21-10-3-4-16-12(5-10)13(15)19/h3-5,9,11H,6-8H2,1-2H3,(H2,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBCTSGYODARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455985.png)




![5-[(2,5-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456020.png)
![tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate](/img/structure/B6456027.png)
![2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6456042.png)
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)

![bis(methyl({[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl})amine) trihydrochloride](/img/structure/B6456059.png)
![4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6456068.png)
![2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456071.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide](/img/structure/B6456075.png)
